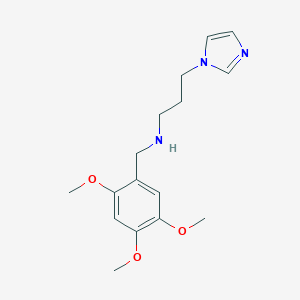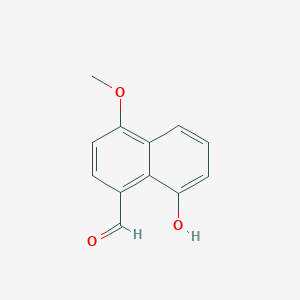![molecular formula C13H11N5O2S2 B274479 N-(2,1,3-benzothiadiazol-4-yl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B274479.png)
N-(2,1,3-benzothiadiazol-4-yl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,1,3-benzothiadiazol-4-yl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide, also known as BTA-EG6, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. BTA-EG6 is a small molecule inhibitor that has been shown to selectively target certain enzymes and proteins, making it a valuable tool for studying various biological processes. In
科学研究应用
N-(2,1,3-benzothiadiazol-4-yl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide has been used in a variety of scientific research applications, including the study of cancer, inflammation, and infectious diseases. This compound has been shown to selectively inhibit the activity of certain enzymes and proteins, making it a valuable tool for studying the mechanisms underlying these diseases. For example, this compound has been shown to inhibit the activity of the protein kinase CK2, which is involved in the regulation of cell growth and proliferation. This compound has also been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
作用机制
The mechanism of action of N-(2,1,3-benzothiadiazol-4-yl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide involves its ability to selectively bind to and inhibit the activity of certain enzymes and proteins. This compound has been shown to selectively inhibit the activity of CK2 and COX-2, among other enzymes and proteins. By inhibiting the activity of these enzymes and proteins, this compound can alter various biological processes, including cell growth and proliferation, inflammation, and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the specific enzymes and proteins that it inhibits. For example, this compound has been shown to inhibit the growth and proliferation of cancer cells by targeting CK2, which is involved in the regulation of cell growth and proliferation. This compound has also been shown to have anti-inflammatory effects by inhibiting the activity of COX-2, which is involved in the production of inflammatory mediators.
实验室实验的优点和局限性
One advantage of using N-(2,1,3-benzothiadiazol-4-yl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide in lab experiments is its selectivity for certain enzymes and proteins, which allows for more precise targeting of specific biological processes. Additionally, this compound is a small molecule inhibitor, which makes it easier to administer and study than larger molecules. However, one limitation of using this compound in lab experiments is its potential for off-target effects, which may occur when the compound binds to unintended targets and alters biological processes that are not being studied.
未来方向
There are several future directions for the study of N-(2,1,3-benzothiadiazol-4-yl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide. One potential direction is the development of new analogs and derivatives of this compound that may have increased selectivity and potency for specific enzymes and proteins. Additionally, further research is needed to fully understand the mechanisms underlying the effects of this compound on various biological processes. Finally, the potential clinical applications of this compound in the treatment of cancer, inflammation, and infectious diseases should be further explored.
合成方法
The synthesis of N-(2,1,3-benzothiadiazol-4-yl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide involves several steps, including the reaction of 2-aminothiophenol with chloroacetyl chloride to form 2-chloro-N-(thiophen-2-yl)acetamide. The resulting compound is then reacted with potassium thiocyanate to form N-(thiophen-2-yl)thiocarbamoyl chloride, which is then reacted with 6-methyl-4-oxo-1H-pyrimidine-2-thiol to form this compound, or this compound.
属性
分子式 |
C13H11N5O2S2 |
|---|---|
分子量 |
333.4 g/mol |
IUPAC 名称 |
N-(2,1,3-benzothiadiazol-4-yl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C13H11N5O2S2/c1-7-5-10(19)16-13(14-7)21-6-11(20)15-8-3-2-4-9-12(8)18-22-17-9/h2-5H,6H2,1H3,(H,15,20)(H,14,16,19) |
InChI 键 |
IFYDFPVEEFPWLO-UHFFFAOYSA-N |
手性 SMILES |
CC1=CC(=O)N=C(N1)SCC(=O)NC2=CC=CC3=NSN=C32 |
SMILES |
CC1=CC(=O)N=C(N1)SCC(=O)NC2=CC=CC3=NSN=C32 |
规范 SMILES |
CC1=CC(=O)N=C(N1)SCC(=O)NC2=CC=CC3=NSN=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N'-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-N,N-dimethylethane-1,2-diamine](/img/structure/B274397.png)
![2-(2-Methoxy-4-{[(2-phenylethyl)amino]methyl}phenoxy)ethanol](/img/structure/B274399.png)

![4-({[4-(Benzyloxy)benzyl]amino}methyl)benzoic acid](/img/structure/B274401.png)
![N-[(2-methoxynaphthalen-1-yl)methyl]-2-(4-methoxyphenyl)ethanamine](/img/structure/B274403.png)

![3-[(Biphenyl-4-ylmethyl)amino]quinuclidine](/img/structure/B274407.png)
![N-(5-bromo-2-ethoxybenzyl)-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B274409.png)
![2-({3-[(2-Fluorobenzyl)oxy]benzyl}amino)-1-butanol](/img/structure/B274412.png)
![1-benzyl-5-bromo-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B274422.png)



